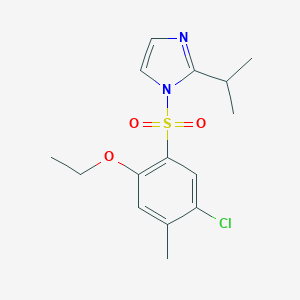
5,7-Dichloro-8-quinolyl 4-ethoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-8-quinolyl 4-ethoxybenzenesulfonate is a chemical compound with the molecular formula C17H13Cl2NO4S and a molecular weight of 398.3 g/mol. This compound is known for its unique structure, which combines a quinoline moiety with a benzenesulfonate group, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-quinolyl 4-ethoxybenzenesulfonate typically involves the chlorination of 8-hydroxyquinoline followed by sulfonation with 4-ethoxybenzenesulfonyl chloride. The reaction conditions often include the use of solvents such as chloroform, DMSO, or methanol, and may require heating and ultrasonic treatment to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and sulfonation steps, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization using solvents like acetone .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-8-quinolyl 4-ethoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5,7-Dichloro-8-quinolyl 4-ethoxybenzenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-8-quinolyl 4-ethoxybenzenesulfonate involves its interaction with specific molecular targets. The compound is known to inhibit bacterial growth by interfering with DNA synthesis and repair mechanisms. It may also interact with cellular enzymes, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.
5,7-Diiodo-8-hydroxyquinoline: Used in similar applications but with different halogen substitutions.
5-Chloro-8-quinolinol: Another quinoline derivative with antimicrobial activity.
Uniqueness
5,7-Dichloro-8-quinolyl 4-ethoxybenzenesulfonate is unique due to its combination of a quinoline moiety with a benzenesulfonate group, which enhances its solubility and reactivity compared to other quinoline derivatives. This unique structure makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H13Cl2NO4S |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-2-23-11-5-7-12(8-6-11)25(21,22)24-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3 |
InChI Key |
MSMMAARNQMHPPI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)
![Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)



![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)




